4-(2-Nitrophenyl)sulfanylaniline
Description
4-(2-Nitrophenyl)sulfanylaniline is a nitroaromatic compound characterized by a sulfanyl (thioether) group bridging an aniline moiety and a 2-nitrophenyl substituent. This structure combines electron-withdrawing (nitro group) and electron-donating (aniline) functionalities, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
1144-81-6 |
|---|---|
Molecular Formula |
C12H10N2O2S |
Molecular Weight |
246.29 g/mol |
IUPAC Name |
4-(2-nitrophenyl)sulfanylaniline |
InChI |
InChI=1S/C12H10N2O2S/c13-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)14(15)16/h1-8H,13H2 |
InChI Key |
BYVYWEWQOWXWQZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC=C(C=C2)N |
Synonyms |
p-(o-Nitrophenylthio)aniline |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Sulfanylaniline vs. Thiosemicarbazide : The sulfanyl group in this compound enhances nucleophilicity, whereas the thiosemicarbazide group in CAS 73305-12-1 enables metal coordination and antimicrobial activity .
- Oxazolidinone Derivatives (NPAOZ, NPAMOZ): These compounds feature rigid heterocyclic backbones, improving stability in analytical applications (e.g., liquid chromatography standards) compared to the linear sulfanylaniline structure .
Physicochemical Properties
Key Insight: The sulfanylaniline’s aniline group introduces redox sensitivity, limiting its utility in long-term storage compared to thiosemicarbazides or oxazolidinones.
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